

Application Notes and Protocols for the Synthesis of Thioglycoside Analogues of Gliflozins

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This document provides detailed application notes and experimental protocols for the synthesis of thioglycoside analogues of gliflozins, a promising class of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. These analogues, where the anomeric oxygen of the glycosidic bond is replaced by a sulfur atom, exhibit enhanced stability against enzymatic hydrolysis by β -glucosidase compared to their O-glycoside counterparts.[1][2] The synthetic methods outlined herein are efficient, cost-effective, and utilize mild reaction conditions, making them suitable for both academic research and industrial drug development. [1][3]

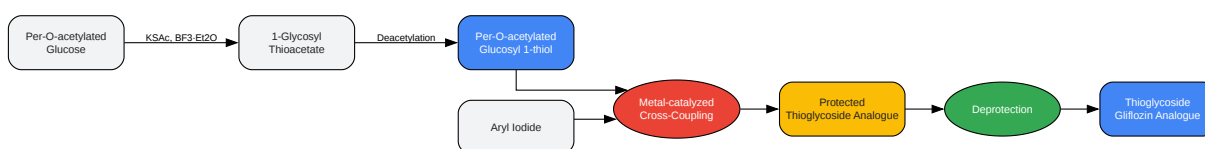
Introduction to Thioglycoside Gliflozin Analogues

Gliflozins are a class of drugs that inhibit SGLT2, a protein responsible for the reabsorption of glucose in the kidneys.[4][5] By blocking this transporter, gliflozins increase urinary glucose excretion, thereby lowering blood glucose levels.[4] While clinically successful gliflozins are C-glycosides, which are resistant to enzymatic cleavage, the synthesis of thioglycoside analogues offers a simpler and more efficient alternative.[1][3] Research has demonstrated that these thioglycoside analogues (TAGs) exhibit potent SGLT2 inhibitory activity, with IC₅₀ values in the low nanomolar range, comparable to existing gliflozin drugs.[1][3] Furthermore, they have shown good stability against β -glucosidase and no acute toxicity in cell cultures.[1][3]

Synthetic Strategies

The primary synthetic route to thioglycoside analogues of gliflozins involves the coupling of a protected glucosyl thiol with a suitable aryl halide. A key intermediate in this process is the per-O-acetylated glucosyl 1-thiol. An improved, efficient synthesis of this intermediate has been developed, avoiding the use of odorous and toxic reagents and unstable intermediates.[3][6]

The general synthetic workflow can be summarized as follows:



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Caption: General workflow for the synthesis of thioglycoside gliflozin analogues.

Data Presentation: Comparison of Synthetic Methods and Biological Activity

The following table summarizes key quantitative data from the synthesis of various thioglycoside analogues of gliflozins, allowing for a direct comparison of different synthetic approaches and the resulting biological activities.

Analogue	Starting Materials	Key Reagents & Conditions	Yield (%)	SGLT2 IC50 (nM)	Reference
Canagliflozin Analogue (A)	Per-O-acetylated glucosyl 1-thiol, Specific Aryl Iodide	Pd catalyst, mild conditions	High	-	[3]
Dapagliflozin Analogue (B)	Per-O-acetylated glucosyl 1-thiol, Specific Aryl Iodide	Pd catalyst, mild conditions	High	-	[3]
Empagliflozin Analogue (C)	Per-O-acetylated glucosyl 1-thiol, Commercially available Aryl Iodide	Metal-catalyzed cross-coupling	High	-	[3]
TAG D	Per-O-acetylated glucosyl 1-thiol, Aryl Iodide 3	Metal-catalyzed cross-coupling	High	5.9	[1] [3]
TAG E	Per-O-acetylated glucosyl 1-thiol, Aryl Iodide 4	Metal-catalyzed cross-coupling	High	2.0	[1] [3]
TAG F	Per-O-acetylated glucosyl 1-	Metal-catalyzed cross-coupling	High	2.5	[1] [3]

	thiol, Aryl Iodide 5				
TAG G	Per-O- acetylated glucosyl 1- thiol, Aryl Iodide 6	Metal- catalyzed cross- coupling	High	2.9	[1] [3]

Experimental Protocols

Protocol 1: Improved Synthesis of Per-O-acetylated Glucosyl 1-thiol

This protocol describes an efficient, two-step synthesis of the key intermediate, per-O-acetylated glucosyl 1-thiol, from per-O-acetylated glucose without the need to isolate the intermediate 1-glycosyl thioacetate.[\[3\]](#)

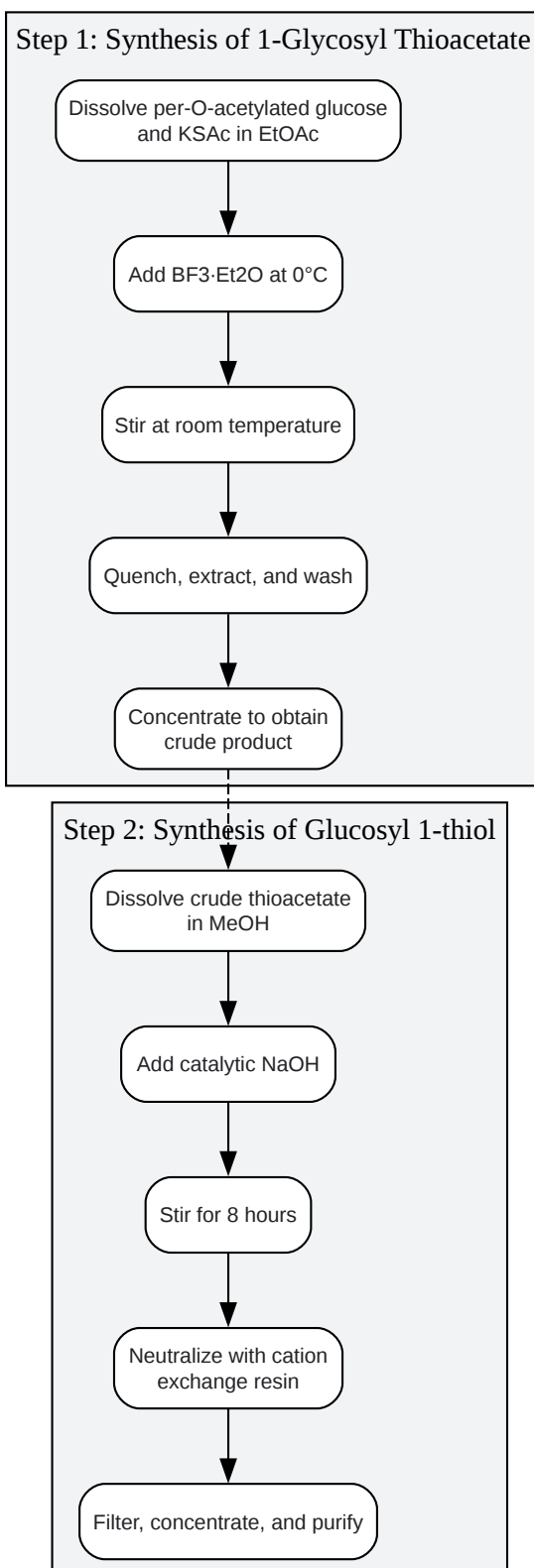
Materials:

- Per-O-acetylated glucose
- Potassium thioacetate (KSAc)
- Boron trifluoride diethyl etherate (BF₃·Et₂O)
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Sodium hydroxide (NaOH)
- Cation exchange resin

Procedure:

- Synthesis of 1-Glycosyl Thioacetate:

- To a solution of per-O-acetylated glucose in ethyl acetate, add potassium thioacetate.
- Cool the mixture in an ice bath and add boron trifluoride diethyl etherate dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with water and extract the organic layer.
- Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude 1-glycosyl thioacetate. This can be used in the next step without further purification.
- Synthesis of Per-O-acetylated Glucosyl 1-thiol:
 - Dissolve the crude 1-glycosyl thioacetate in methanol.
 - Add a catalytic amount of sodium hydroxide.
 - Stir the reaction at room temperature for 8 hours.
 - Neutralize the reaction mixture with a cation exchange resin.
 - Filter the resin and concentrate the filtrate under reduced pressure.
 - Purify the residue by column chromatography to yield the per-O-acetylated glucosyl 1-thiol.



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Caption: Workflow for the synthesis of per-O-acetylated glucosyl 1-thiol.

Protocol 2: Synthesis of Thioglycoside Gliflozin Analogues via Metal-Catalyzed Cross-Coupling

This protocol details the coupling of per-O-acetylated glucosyl 1-thiol with an appropriate aryl iodide to form the protected thioglycoside analogue, followed by deprotection to yield the final product.^[3]

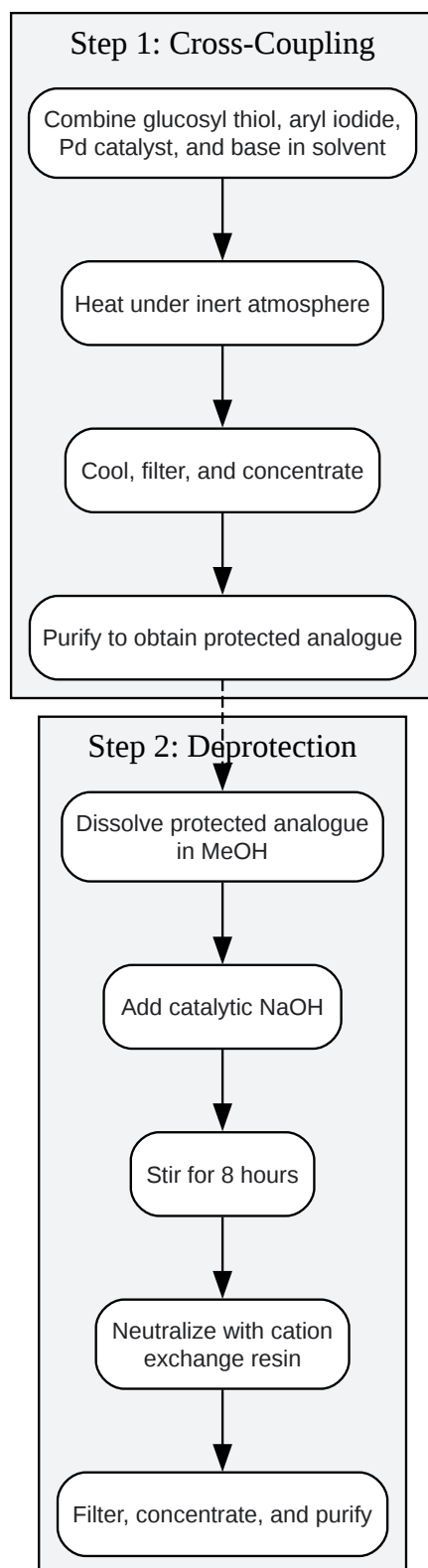
Materials:

- Per-O-acetylated glucosyl 1-thiol
- Aryl iodide (e.g., commercially available precursor for empagliflozin)
- Palladium catalyst (e.g., Xantphos Pd-G3)^[2]
- Base (e.g., cesium carbonate)
- Solvent (e.g., dioxane)
- Methanol (MeOH)
- Sodium hydroxide (NaOH)
- Cation exchange resin

Procedure:

- Cross-Coupling Reaction:
 - In a reaction vessel, combine per-O-acetylated glucosyl 1-thiol, the aryl iodide, palladium catalyst, and base in the solvent.
 - Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
 - Cool the reaction to room temperature and filter through a pad of celite.

- Concentrate the filtrate and purify the residue by column chromatography to obtain the acetyl-protected gliflozin thioglycoside analogue.
- Deprotection:
 - Dissolve the protected thioglycoside analogue in methanol.
 - Add a catalytic amount of sodium hydroxide.
 - Stir the reaction at room temperature for 8 hours.
 - Neutralize the reaction mixture with a cation exchange resin.
 - Filter the resin and concentrate the filtrate.
 - Purify the residue by column chromatography to obtain the final thioglycoside gliflozin analogue.



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Caption: Workflow for the synthesis and deprotection of thioglycoside gliflozin analogues.

Conclusion

The methods described provide a robust and efficient platform for the synthesis of novel thioglycoside analogues of gliflozins. These compounds hold significant potential as next-generation SGLT2 inhibitors for the management of type 2 diabetes. The detailed protocols and comparative data presented herein are intended to facilitate further research and development in this important therapeutic area.

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